1,4-Bis(dicyclohexylphosphino)butane

Catalog No.
S1894963
CAS No.
65038-36-0
M.F
C28H52P2
M. Wt
450.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(dicyclohexylphosphino)butane

CAS Number

65038-36-0

Product Name

1,4-Bis(dicyclohexylphosphino)butane

IUPAC Name

dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane

Molecular Formula

C28H52P2

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2

InChI Key

WNZGLXFLSFWPMP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Ligand for Transition Metal Catalysis:

1,4-Bis(dicyclohexylphosphino)butane, also known as dcypb, is a bifunctional phosphine ligand commonly employed in scientific research for transition metal catalysis. Its structure features two dicyclohexylphosphine groups connected by a four-carbon butane chain. The bulky cyclohexyl groups contribute to the steric properties of the ligand, influencing the reactivity and selectivity of the catalyst. Source: Sigma-Aldrich:

Applications in Cross-Coupling Reactions:

dcypb finds particular utility in various cross-coupling reactions, a fundamental tool for organic synthesis. These reactions involve the formation of carbon-carbon bonds between two distinct organic fragments. dcypb's ability to form stable complexes with transition metals like palladium, nickel, and copper makes it a versatile ligand for numerous cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction allows for the formation of carbon-carbon and carbon-heteroatom bonds between aryl/vinyl halides and amine/amide nucleophiles. Source: ScienceDirect - Buchwald–Hartwig amination:
  • Suzuki-Miyaura coupling: This reaction facilitates the coupling of aryl/vinyl boronic acids with various electrophiles. Source: Nature - Palladium-catalyzed cross-coupling reactions of organoboron compounds:
  • Stille coupling: This reaction enables the formation of carbon-carbon bonds between organotin reagents and aryl/vinyl halides.
  • Sonogashira coupling: This reaction allows for the coupling of terminal alkynes with aryl/vinyl halides to form carbon-carbon bonds with a carbon-carbon triple bond. Source: Angewandte Chemie International Edition - Palladium-Catalyzed Cross-Coupling of Terminal Alkynes with Vinyl Halides: A Convenient Synthesis of Internal Alkynes:

These are just a few examples, and dcypb's versatility extends to other cross-coupling reactions as well.

Additional Applications:

Beyond cross-coupling reactions, dcypb shows promise in other areas of scientific research. Due to its ability to form stable metal complexes and its tunable steric and electronic properties, dcypb is being explored in:

  • Catalytic functionalization of C-H bonds: This emerging field aims to directly modify carbon-hydrogen bonds in organic molecules, offering a more efficient and selective approach to organic synthesis. Source: Ereztech - 1,4-Bis(dicyclohexylphosphino)butane:

1,4-Bis(dicyclohexylphosphino)butane is an organophosphorus compound with the molecular formula C28H52P2C_{28}H_{52}P_2 and a molecular weight of 450.66 g/mol. It features a butane backbone with two dicyclohexylphosphino groups attached at the 1 and 4 positions. This compound is characterized by its solid state at room temperature and is soluble in organic solvents, making it suitable for various chemical applications .

dcypb acts as a bidentate ligand, meaning it donates two electron pairs to the palladium center through the phosphorus atoms. This creates a stable complex that activates the organic substrates and facilitates the reductive elimination step, where the new C-C bond is formed []. The bulky cyclohexyl groups influence the reaction regioselectivity and chemoselectivity by controlling the steric interactions between the substrates and the palladium center.

1,4-Bis(dicyclohexylphosphino)butane primarily functions as a bidentate ligand in coordination chemistry. It can form complexes with transition metals, particularly palladium and nickel, facilitating various catalytic reactions. The ligand's bite angle is approximately 94°, which influences its coordination properties and the geometry of the resulting metal complexes .

Typical Reactions Include:

  • Cross-Coupling Reactions: This compound is often utilized in Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds.
  • Catalytic Hydrogenation: It can also serve as a ligand in hydrogenation processes, promoting the reduction of alkenes and alkynes.

The synthesis of 1,4-bis(dicyclohexylphosphino)butane typically involves the reaction of dicyclohexylphosphine with 1,4-dibromobutane or similar halogenated butanes. The general synthetic route can be summarized as follows:

  • Preparation of Dicyclohexylphosphine: This can be achieved through the reaction of phosphorus trichloride with dicyclohexylamine.
  • Formation of the Bisphosphine: The dicyclohexylphosphine is then reacted with 1,4-dibromobutane under inert conditions (e.g., nitrogen atmosphere) to yield the desired bisphosphine product.

The reaction conditions typically involve heating and may require solvents such as toluene or dichloromethane to facilitate the process .

1,4-Bis(dicyclohexylphosphino)butane finds applications primarily in catalysis due to its ability to form stable complexes with transition metals. Key applications include:

  • Catalysis in Organic Synthesis: Used as a ligand in various coupling reactions.
  • Materials Science: Potential use in developing new materials through polymerization processes.
  • Pharmaceutical Chemistry: Investigated for its role in synthesizing complex organic molecules.

Interaction studies involving 1,4-bis(dicyclohexylphosphino)butane focus on its coordination behavior with different metal ions. These studies reveal how variations in metal centers affect catalytic activity and selectivity in reactions. For instance, its interaction with palladium has been extensively studied to understand its role in enhancing reaction rates and yields during cross-coupling processes .

Several compounds share structural similarities with 1,4-bis(dicyclohexylphosphino)butane, particularly other bisphosphines used as ligands in coordination chemistry. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1,4-Bis(diphenylphosphino)butaneC28H28P2C_{28}H_{28}P_2More commonly used than dicyclohexyl variant; exhibits different steric properties .
1,2-Bis(diphenylphosphino)ethaneC26H26P2C_{26}H_{26}P_2Features ethylene instead of butylene; different bite angle affecting coordination .
DicyclohexylphosphineC12H21PC_{12}H_{21}PA simpler structure without the butane linker; used as a monodentate ligand .

The uniqueness of 1,4-bis(dicyclohexylphosphino)butane lies in its bulky dicyclohexyl groups that provide enhanced steric hindrance compared to other phosphines, influencing its reactivity and selectivity in catalytic applications.

The synthesis of 1,4-Bis(dicyclohexylphosphino)butane in laboratory settings primarily relies on nucleophilic substitution reactions, which represent the most widely employed approach for generating carbon-phosphorus bonds [1] . The predominant method involves the reaction of dicyclohexylphosphine with 1,4-dibromobutane under basic conditions [3] [4]. This reaction proceeds via a double nucleophilic substitution mechanism, where the phosphine nucleophile displaces both bromide leaving groups sequentially [5] [6].

The standard laboratory procedure typically employs sodium hydride as the base in dimethylformamide or tetrahydrofuran as the solvent system . The reaction is conducted under an inert atmosphere at temperatures ranging from 80 to 120 degrees Celsius [1]. The dicyclohexylphosphine starting material is first deprotonated to form the corresponding phosphide anion, which then attacks the electrophilic carbon centers of 1,4-dibromobutane [7]. This methodology consistently achieves yields between 75 and 85 percent, making it the preferred route for laboratory-scale synthesis [8] .

Alternative laboratory approaches include the use of 1,4-dichlorobutane as the electrophilic partner, though this method typically requires more forcing conditions due to the lower reactivity of chloride leaving groups compared to bromides [9]. The reaction with dichlorobutane necessitates higher temperatures, typically 100 to 140 degrees Celsius, and often results in somewhat diminished yields of 65 to 75 percent [9]. Despite these limitations, this route offers advantages in terms of substrate availability and cost considerations for certain applications.

Metal-catalyzed cross-coupling methodologies have emerged as sophisticated alternatives for laboratory preparation [10] [11]. These methods employ palladium or nickel catalysts in conjunction with specialized ligand systems to facilitate carbon-phosphorus bond formation under milder conditions [12]. The catalytic approaches typically operate at temperatures between 60 and 100 degrees Celsius and can achieve yields ranging from 80 to 90 percent [11]. However, these methods require careful optimization of catalyst loading, ligand selection, and reaction atmosphere to achieve optimal results.

Radical-mediated synthetic routes have also been developed for laboratory applications, particularly those employing photocatalytic activation [13] [14]. These methods can operate at room temperature and utilize specialized radical initiators or photocatalysts to generate carbon-centered radicals that subsequently react with phosphine nucleophiles [15]. While these approaches offer the advantage of mild reaction conditions, they typically require specialized equipment and initiator systems, limiting their widespread adoption in standard laboratory settings.

Industrial-Scale Synthesis

Industrial production of 1,4-Bis(dicyclohexylphosphino)butane requires significant modifications to laboratory procedures to address scalability, cost-effectiveness, and safety considerations [16] [17]. The industrial approach typically employs continuous or semi-continuous reactor systems designed to handle the heat generation associated with nucleophilic substitution reactions [18]. These systems incorporate advanced temperature control mechanisms and efficient mixing to ensure uniform reaction conditions throughout large-volume batches.

The industrial synthesis generally utilizes stainless steel reactors with capacities ranging from 100 to 1000 liters, equipped with jacketed cooling systems and automated temperature monitoring [19] [18]. The reaction conditions are optimized for heat transfer efficiency, with careful attention to exothermic heat management during the addition of reagents [18]. Process control systems monitor temperature, pressure, and reaction progress through in-line analytical measurements to ensure consistent product quality.

Solvent selection for industrial processes prioritizes cost-effectiveness and environmental considerations over the high-purity solvents typically used in laboratory settings [16] [20]. Technical-grade solvents are employed wherever possible, with integrated solvent recovery systems to minimize waste and reduce operating costs [21]. The industrial process incorporates distillation units for solvent recycling, significantly improving the overall economics of the synthesis [18].

Scale-up considerations include the implementation of enhanced safety protocols due to the larger quantities of reactive materials involved [19] [16]. Industrial facilities require comprehensive process safety management systems, including emergency response procedures and specialized ventilation systems designed to handle phosphine-containing compounds [22]. Batch sizes typically range from 10 to 100 kilograms, representing a substantial increase from laboratory scales while maintaining economic viability [17] [22].

The industrial synthesis of dicyclohexylphosphine precursors often involves direct phosphination of cyclohexyl halides using phosphine gas under high-pressure conditions [1] [22]. This approach eliminates the need for separate phosphine synthesis steps and improves overall process efficiency [16]. Nippon Chemical Industrial Company has developed specialized technologies for large-scale alkyl phosphine production, including the industrial manufacture of dicyclohexylphosphine starting materials [22].

Purification Techniques

Purification of 1,4-Bis(dicyclohexylphosphino)butane requires specialized techniques due to the air-sensitive nature of the phosphine compound and its tendency to undergo oxidation [23] [24]. Recrystallization represents the most commonly employed purification method for laboratory-scale preparations [25] [26]. The standard recrystallization protocol utilizes a toluene-hexane solvent system in a 1:1 ratio, with crystallization conducted at temperatures between 0 and 5 degrees Celsius [27]. This method typically achieves purities of 95 to 98 percent with recovery yields of 85 to 90 percent [28].

Column chromatography provides an alternative purification approach, particularly useful when higher purities are required [26] [29]. Silica gel chromatography employing ethyl acetate-cyclohexane gradient elution systems can achieve purities of 98 to 99 percent [23]. However, this method requires careful handling under inert atmosphere conditions to prevent oxidation during the chromatographic process [23]. The recovery yields for column chromatography typically range from 75 to 85 percent due to material losses during the separation process.

Vacuum distillation serves as the primary purification method for industrial-scale operations [21] [30]. The compound can be distilled under reduced pressure conditions of 35 to 100 pascals at temperatures of 128 to 145 degrees Celsius [1]. This method achieves purities of 90 to 95 percent with recovery yields of 80 to 90 percent, making it suitable for large-scale purification requirements [21]. The distillation process requires careful temperature control to prevent thermal decomposition of the phosphine groups.

Sublimation under reduced pressure conditions offers another purification option, particularly for smaller-scale applications [25]. This method operates at temperatures between 60 and 80 degrees Celsius under vacuum conditions and can achieve purities of 96 to 99 percent [23]. The recovery yields for sublimation typically range from 88 to 95 percent, though the method is limited to laboratory-scale applications due to throughput constraints.

Precipitation methods utilizing polar solvent systems provide cost-effective alternatives for industrial applications [31] [29]. These methods involve controlled crystallization from polar solvents such as acetonitrile or methanol, achieving purities of 92 to 96 percent with recovery yields of 70 to 80 percent [29]. The precipitation approach offers advantages in terms of solvent recovery and reduced processing costs for large-scale operations.

Quality Control and Characterization

Quality control for 1,4-Bis(dicyclohexylphosphino)butane relies primarily on nuclear magnetic resonance spectroscopy techniques, with phosphorus-31 NMR serving as the most diagnostic analytical method [32] [24]. The compound exhibits characteristic chemical shifts in the range of -10 to -15 parts per million in phosphorus-31 NMR spectra [33] [34]. This technique can detect impurities at levels as low as 0.1 percent and requires sample sizes of only 5 to 10 milligrams dissolved in deuterated chloroform [35] [36].

Proton NMR spectroscopy provides complementary structural confirmation, with cyclohexyl protons appearing in the characteristic range of 1.0 to 2.0 parts per million [32] [37]. The method can detect impurities at levels of 0.5 percent and requires sample sizes of 10 to 20 milligrams [38]. Analysis times for proton NMR typically range from 10 to 20 minutes, making it suitable for routine quality control applications [32].

Carbon-13 NMR spectroscopy offers additional structural verification, with aliphatic carbon signals appearing between 20 and 40 parts per million [39] [37]. This technique requires larger sample sizes of 20 to 50 milligrams and longer analysis times of 30 to 60 minutes [40]. The method can detect impurities at the 1 percent level and provides valuable information about carbon framework integrity [39].

Elemental analysis serves as a definitive purity determination method, with theoretical values of 72.8 to 76.5 percent carbon and 11.3 to 11.9 percent hydrogen [8] [28]. Modern elemental analyzers achieve accuracy levels of ±0.3 percent and require sample sizes of 2 to 5 milligrams [36]. Analysis times typically range from 2 to 4 hours, making this method suitable for final purity verification rather than routine screening [38].

High-performance liquid chromatography provides sensitive detection of trace impurities, with detection limits as low as 0.01 percent [41]. The method requires 1 to 5 milligrams of sample dissolved in appropriate mobile phase systems and provides analysis times of 20 to 40 minutes [41]. Chromatographic methods are particularly valuable for detecting structurally related impurities that may not be readily distinguished by NMR techniques.

Mass spectrometry offers molecular weight confirmation with the molecular ion appearing at mass-to-charge ratio 450.66 [8] [28]. This technique provides part-per-million level detection capabilities and requires only 1 to 10 micrograms of sample [12]. Analysis times of 5 to 15 minutes make mass spectrometry suitable for rapid identity confirmation and impurity profiling.

XLogP3

7.6

Wikipedia

1,4-Bis(dicyclohexylphosphino)butane

Dates

Last modified: 08-16-2023

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